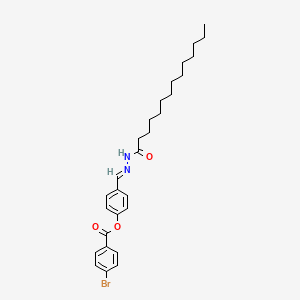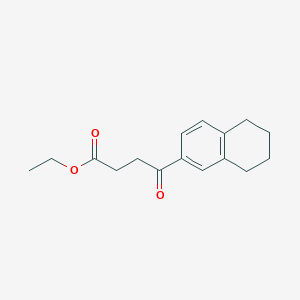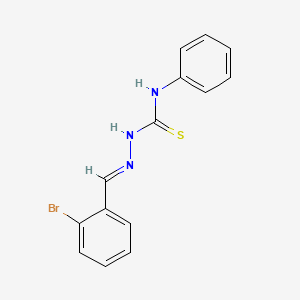
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate is a complex organic compound with the molecular formula C28H37BrN2O3 This compound is notable for its unique structure, which combines a tetradecanoylcarbohydrazonoyl group with a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate typically involves a multi-step process:
-
Formation of the Tetradecanoylcarbohydrazonoyl Intermediate: : This step involves the reaction of tetradecanoic acid with hydrazine to form tetradecanoyl hydrazide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
-
Coupling with 4-Bromobenzoic Acid: : The tetradecanoyl hydrazide is then reacted with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction typically occurs at room temperature and results in the formation of the desired product.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the 4-bromobenzoate moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
-
Hydrolysis: : The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide in aqueous solutions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amide.
Hydrolysis: The major products are 4-bromobenzoic acid and the corresponding alcohol from the ester group.
Scientific Research Applications
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The tetradecanoylcarbohydrazonoyl group could facilitate interactions with lipid membranes, while the bromobenzoate moiety might be involved in binding to protein targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-bromobenzoate: Similar structure but with the bromine atom in a different position, which can affect its reactivity and applications.
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate: Substitution of bromine with chlorine, which may alter its chemical properties and biological activity.
Uniqueness
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate is unique due to the specific positioning of the bromine atom and the combination of the tetradecanoylcarbohydrazonoyl and bromobenzoate groups
Properties
CAS No. |
765274-17-7 |
|---|---|
Molecular Formula |
C28H37BrN2O3 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C28H37BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-27(32)31-30-22-23-14-20-26(21-15-23)34-28(33)24-16-18-25(29)19-17-24/h14-22H,2-13H2,1H3,(H,31,32)/b30-22+ |
InChI Key |
MWRODBLPFNQQCT-JBASAIQMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid](/img/structure/B12012064.png)




![N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12012087.png)
![5-(benzenesulfonyl)-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12012091.png)
![Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B12012105.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012110.png)


![N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12012139.png)

